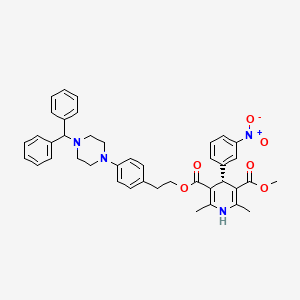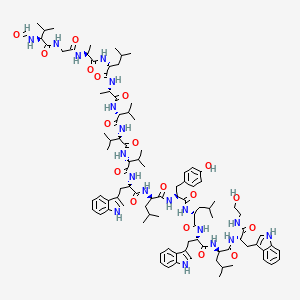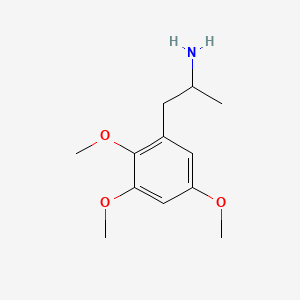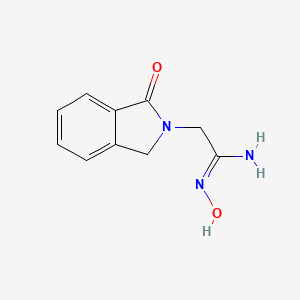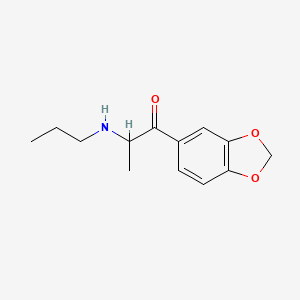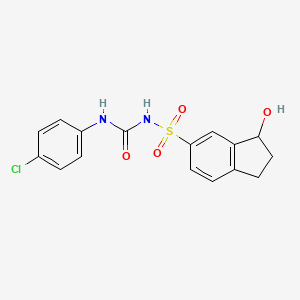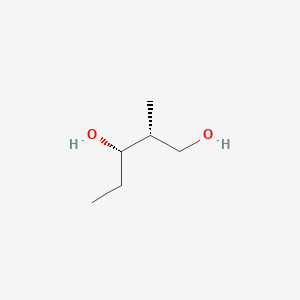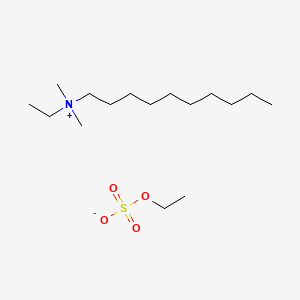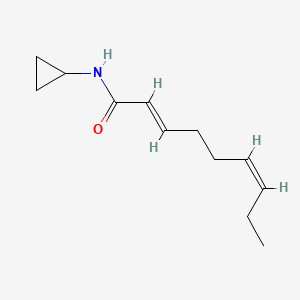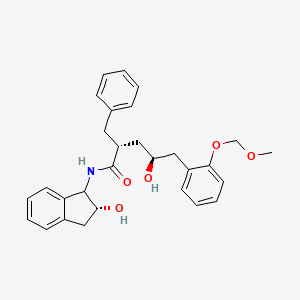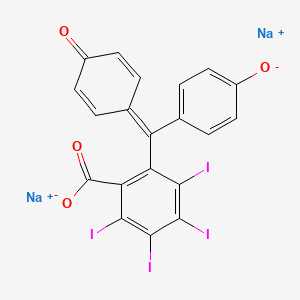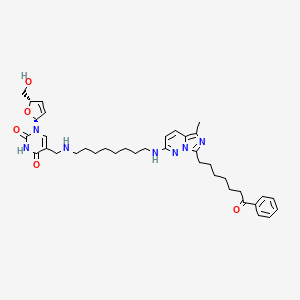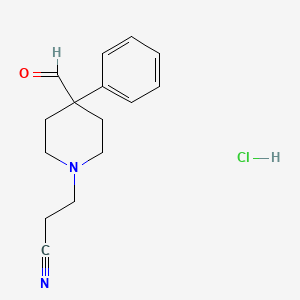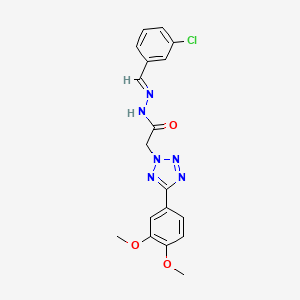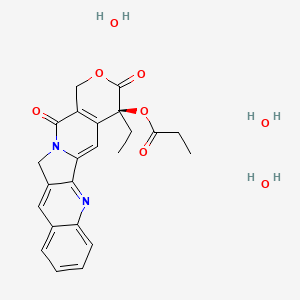
CZ-48 trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CZ-48 trihydrate involves the modification of nicotinamide mononucleotide (NMN)The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and water, with the compound being soluble in both . The synthesis process may require ultrasonic assistance to ensure proper solubility and reaction completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The compound is typically stored under nitrogen at -20°C to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
CZ-48 trihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its activity.
Substitution: Substitution reactions can occur, particularly involving the sulfo-ara-F group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents such as DMSO and water. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives and analogs of the original compound. These products can exhibit different biological activities and properties, making them useful for further research and applications .
Applications De Recherche Scientifique
CZ-48 trihydrate has a wide range of scientific research applications, including:
Mécanisme D'action
CZ-48 trihydrate exerts its effects by selectively activating SARM1 and inhibiting CD38. SARM1 is an adaptor protein in the Toll-like receptor pathway, and its activation leads to the production of cyclic ADP-ribose (cADPR), which induces non-apoptotic cell death . The inhibition of CD38 by this compound reduces the breakdown of NAD+, thereby increasing its availability for various cellular processes . This dual action makes this compound a valuable tool for studying NAD+ metabolism and its role in cellular signaling and disease .
Comparaison Avec Des Composés Similaires
CZ-48 trihydrate is unique in its dual action of activating SARM1 and inhibiting CD38. Similar compounds include:
Nicotinamide mononucleotide (NMN): A precursor to NAD+ that does not have the same selective activation and inhibition properties as this compound.
Sulfo-ara-F-NMN: Another mimetic of NMN that shares similar properties with this compound but may have different biological activities.
These compounds highlight the uniqueness of this compound in its ability to modulate NAD+ metabolism through selective activation and inhibition of key enzymes .
Propriétés
Numéro CAS |
1147090-70-7 |
|---|---|
Formule moléculaire |
C23H26N2O8 |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] propanoate;trihydrate |
InChI |
InChI=1S/C23H20N2O5.3H2O/c1-3-19(26)30-23(4-2)16-10-18-20-14(9-13-7-5-6-8-17(13)24-20)11-25(18)21(27)15(16)12-29-22(23)28;;;/h5-10H,3-4,11-12H2,1-2H3;3*1H2/t23-;;;/m0.../s1 |
Clé InChI |
IYMREUZGKUWKHF-AQUVTFJZSA-N |
SMILES isomérique |
CCC(=O)O[C@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)CC.O.O.O |
SMILES canonique |
CCC(=O)OC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)CC.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


